molecular formula C14H20F3N5O2 B2436677 N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 2034602-91-8

N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2436677
CAS No.: 2034602-91-8
M. Wt: 347.342
InChI Key: OIHLIZINYCJWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H20F3N5O2 and its molecular weight is 347.342. The purity is usually 95%.
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Biological Activity

N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide, also known by its molecular formula C14H20F3N5O2C_{14}H_{20}F_{3}N_{5}O_{2}, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

Molecular Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H20F3N5O2C_{14}H_{20}F_{3}N_{5}O_{2}
  • Molecular Weight : 347.342 g/mol
  • Purity : Typically around 95% .

Physical Properties

PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

Research indicates that this compound may act on various biological pathways, particularly those involving kinase inhibition. Kinases play a crucial role in cellular signaling and regulation, making them significant targets for therapeutic intervention in diseases such as cancer and inflammation.

Therapeutic Potential

  • Anti-Cancer Activity :
    • The compound has shown promise in inhibiting specific kinases associated with tumor growth. For instance, it may target the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancers .
    • In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential for further development .
  • Anti-inflammatory Properties :
    • Similar compounds have been evaluated for their anti-inflammatory effects, particularly in conditions like rheumatoid arthritis. The inhibition of p38 MAP kinase has been a focus, as this pathway is critical in inflammatory responses .
  • Neuroprotective Effects :
    • Some studies suggest that pyrimidine derivatives may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Study 1: Inhibition of Kinase Activity

A study evaluated the kinase inhibition profile of several compounds structurally related to this compound. Results indicated effective inhibition of PI3K and mTOR pathways, correlating with reduced cell proliferation in cancer models.

Study 2: Anti-inflammatory Effects

In a clinical trial setting, a derivative of this compound was tested for its efficacy in reducing inflammatory markers in patients with rheumatoid arthritis. The results showed a significant decrease in TNF-alpha levels post-treatment, supporting its anti-inflammatory potential.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N5O2/c1-10-19-11(14(15,16)17)9-12(20-10)21-4-6-22(7-5-21)13(23)18-3-8-24-2/h9H,3-8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHLIZINYCJWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NCCOC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.